(4E)-4-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
The compound (4E)-4-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, an oxazole ring, and a nitrophenyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce amine derivatives. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents introduced.
Scientific Research Applications
(4E)-4-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or cellular processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (4E)-4-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure but similar reactivity in certain types of reactions.
Bromomethyl methyl ether: Another compound with a different structure but comparable reactivity in nucleophilic substitution reactions.
Uniqueness
(4E)-4-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one: stands out due to its complex structure, which combines multiple functional groups and aromatic rings
Properties
Molecular Formula |
C22H16N2O6 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(4E)-4-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H16N2O6/c1-13-3-5-14(6-4-13)21-23-18(22(25)30-21)12-16-8-10-20(29-16)17-11-15(24(26)27)7-9-19(17)28-2/h3-12H,1-2H3/b18-12+ |
InChI Key |
ABINLCZKTUFEQC-LDADJPATSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])OC)/C(=O)O2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])OC)C(=O)O2 |
Origin of Product |
United States |
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